molecular formula C11H14FNO B1401144 (R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol CAS No. 1261235-76-0

(R)-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol

Cat. No.: B1401144
CAS No.: 1261235-76-0
M. Wt: 195.23 g/mol
InChI Key: SSHJXUNSHLAVKH-SNVBAGLBSA-N
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Description

®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a 2-fluorobenzyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzyl bromide and ®-pyrrolidin-3-ol.

    Nucleophilic Substitution: The 2-fluorobenzyl bromide undergoes a nucleophilic substitution reaction with ®-pyrrolidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) to facilitate the substitution.

Industrial Production Methods

Industrial production methods for ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in diethyl ether at 0°C.

    Substitution: Electrophilic aromatic substitution using nitrating agents like nitric acid in sulfuric acid at low temperatures.

Major Products

    Oxidation: Formation of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-one.

    Reduction: Formation of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-amine.

    Substitution: Formation of various substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry

®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Medicine

Industry

In the industrial sector, ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Chloro-benzyl)-pyrrolidin-3-ol
  • ®-1-(2-Bromo-benzyl)-pyrrolidin-3-ol
  • ®-1-(2-Methyl-benzyl)-pyrrolidin-3-ol

Uniqueness

®-1-(2-Fluoro-benzyl)-pyrrolidin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3R)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-4-2-1-3-9(11)7-13-6-5-10(14)8-13/h1-4,10,14H,5-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHJXUNSHLAVKH-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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